(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Description
This compound is a highly complex triterpenoid saponin characterized by a pentacyclic triterpene core (picene derivative) substituted with acetyloxy, hydroxyl, hydroxymethyl, and 2-methylbut-2-enoyloxy groups. The structure includes two glycosyl moieties [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl], which are β-linked glucose units. The compound shares structural homology with escin, a well-studied anti-inflammatory saponin from horse chestnut (Aesculus hippocastanum) . Its molecular formula is approximately C₅₃H₈₈O₂₂ (molecular weight ~1,077 g/mol), with a polar surface area exceeding 350 Ų, indicating poor membrane permeability but high solubility in aqueous environments .
Properties
Molecular Formula |
C55H86O24 |
|---|---|
Molecular Weight |
1131.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |
InChI Key |
AXNVHPCVMSNXNP-MGGWWNNWSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Source Materials
This compound is structurally related to escin and other triterpenoid saponins found in plants such as Aesculus hippocastanum (horse chestnut) and other medicinal plants. Extraction methods typically involve:
- Harvesting plant material (seeds, bark, or leaves)
- Drying and powdering the material
- Extraction with aqueous ethanol or methanol to solubilize saponins
Extraction Procedure
- Solvent Extraction: The powdered plant material is subjected to solvent extraction using 70-80% ethanol or methanol under reflux or ultrasonic conditions to maximize yield.
- Liquid-Liquid Partitioning: The crude extract is partitioned with solvents such as n-butanol to enrich saponin fractions.
- Chromatographic Purification: The enriched fraction undergoes chromatographic separation using techniques such as:
- Column chromatography on silica gel or reversed-phase C18
- High-performance liquid chromatography (HPLC) for final purification
- Crystallization: Pure compound may be obtained by recrystallization from suitable solvents.
Notes on Extraction
- Extraction yields depend on plant source, solvent polarity, and extraction time.
- Purity is enhanced by repeated chromatographic steps.
- This method preserves the natural stereochemistry and glycosylation pattern.
Synthetic and Semi-Synthetic Preparation Methods
Due to the compound’s complexity, total synthesis is challenging but possible with advanced organic synthesis techniques.
Synthetic Strategy
- Core Construction: The pentacyclic triterpene core (picene derivative) is synthesized or isolated as a starting material.
- Functional Group Introduction: Hydroxylation, acetylation, and hydroxymethylation are introduced regio- and stereoselectively using protecting groups and selective reagents.
- Glycosylation: Attachment of sugar moieties (β-D-glucopyranosyl units) is performed via glycosyl donors and promoters under controlled conditions to ensure correct stereochemistry.
- Acylation: The (E)-2-methylbut-2-enoyl group is introduced by esterification using acid chlorides or anhydrides.
- Purification: Each intermediate is purified by chromatography to ensure stereochemical integrity.
Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core synthesis | Cyclization, oxidation, and methylation | Build pentacyclic skeleton |
| Hydroxylation | OsO4, KMnO4, or selective oxidants | Introduce hydroxyl groups |
| Acetylation | Ac2O, pyridine | Protect or introduce acetyloxy |
| Glycosylation | Glycosyl bromides/trichloroacetimidates + promoters (e.g., BF3·Et2O) | Attach sugar units stereoselectively |
| Esterification | Acid chlorides, DCC, DMAP | Attach (E)-2-methylbut-2-enoyl |
Challenges and Solutions
- Stereochemical Control: Use of chiral catalysts and protecting groups to direct stereochemistry.
- Multiple Hydroxyl Groups: Selective protection/deprotection strategies to avoid side reactions.
- Glycosylation Efficiency: Optimization of donor/acceptor ratios and reaction temperature to maximize yield.
Industrial Production Considerations
- Scale-Up: Semi-synthetic routes starting from natural triterpene cores are preferred for scalability.
- Purification: Use of preparative HPLC and crystallization for high purity.
- Green Chemistry: Employing continuous flow reactors and solvent recycling to reduce environmental impact.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Extraction & Purification | Solvent extraction from plant material followed by chromatographic purification | Preserves natural stereochemistry; relatively straightforward | Dependent on plant availability; lower yield |
| Total Synthesis | Multi-step organic synthesis of core and glycosylation | Complete control over structure; can produce analogs | Complex, time-consuming, costly |
| Semi-Synthesis | Modification of isolated core triterpene with chemical steps | Balances complexity and yield; scalable | Requires purified starting material |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Hydrolysis conditions: Acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxyl or carbonyl groups, while reduction could result in the formation of alcohols or alkanes.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory cytokines and markers such as HMGB1 and NF-κB in various models of inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. Further investigations are needed to elucidate its mechanisms of action and efficacy in vivo .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival under conditions mimicking neurodegeneration. This opens avenues for its use in treating diseases like Alzheimer's and Parkinson's .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit glycosidases which could be beneficial in managing diabetes by slowing carbohydrate absorption .
Role as a Glycoside
As a glycoside derivative, this compound can be utilized in the synthesis of more complex carbohydrates or as a building block for drug development aimed at targeting glycosylation processes in cells .
Plant Growth Regulators
There is emerging evidence that this compound can function as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance against pests and diseases in various crops. This could lead to its use in sustainable agricultural practices .
Biopesticide Development
Given its biochemical properties and low toxicity profile to non-target organisms, this compound is being investigated for use as a biopesticide. Its effectiveness against specific agricultural pests could provide an eco-friendly alternative to synthetic pesticides .
Drug Delivery Systems
The structural characteristics of this compound make it suitable for incorporation into liposomal formulations or nanoparticles aimed at targeted drug delivery systems. This could enhance the bioavailability and efficacy of therapeutic agents while minimizing side effects .
Cosmetic Applications
Due to its anti-inflammatory and antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin health improvement and anti-aging treatments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences
- Glycosylation : The target compound has two glucose units , whereas escin may carry up to three . This impacts solubility and receptor binding.
- Methylation : The hexamethyl and hydroxymethyl groups on the picene core enhance rigidity compared to simpler triterpenes like taraxasterol .
Pharmacokinetic and Pharmacodynamic Comparisons
- Target Specificity : The target compound’s predicted interaction with LSD1/CoREST (epigenetic regulation) and NF-κB (inflammation) contrasts with escin’s Nrf2 activation .
- Metabolism: Glycosylation in the target compound may slow hepatic clearance compared to non-glycosylated triterpenes like taraxasterol .
Research Findings
- Anti-inflammatory Potential: Like escin, the target compound’s acylated sugar moieties may inhibit pro-inflammatory cytokines (e.g., TNF-α) by blocking NF-κB signaling .
- Antioxidant Activity : Hydroxyl and hydroxymethyl groups contribute to radical scavenging, similar to Populus bud extracts .
- Druglikeness : High polar surface area (>350 Ų) limits oral bioavailability but supports topical or injectable formulations .
Biological Activity
The compound known as (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is a complex triterpenoid saponin derived from the horse chestnut tree (Aesculus hippocastanum). This article explores its biological activity through various studies and findings.
Chemical Structure and Composition
The compound's intricate structure features multiple hydroxyl groups and a unique arrangement of carbon chains that contribute to its biological properties. The IUPAC name reflects its detailed stereochemistry and functional groups.
Structural Formula
The molecular formula of the compound is , indicating a high degree of saturation and multiple functional groups conducive to biological interactions.
Anti-inflammatory Properties
Research has demonstrated that compounds similar to this triterpenoid exhibit significant anti-inflammatory activity . Studies have shown that they can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance:
- Escin , a component derived from the same source as this compound, has been reported to alleviate symptoms of chronic venous insufficiency by reducing inflammation and improving microcirculation .
Anticancer Effects
Triterpenoids have been investigated for their potential anticancer properties. The compound may induce apoptosis in cancer cells through:
- Modulation of signaling pathways related to cell proliferation and survival.
- Inhibition of angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling .
Antioxidant Activity
The antioxidant capacity of this compound is notable. It has been shown to scavenge free radicals effectively:
- This property is attributed to the presence of hydroxyl groups that can donate electrons to neutralize reactive oxygen species (ROS) .
Cardiovascular Benefits
There is evidence suggesting that the compound may benefit cardiovascular health by:
- Enhancing endothelial function.
- Reducing cholesterol levels and improving lipid profiles in animal studies .
Study 1: Anti-inflammatory Effects
A study published in Phytotherapy Research examined the effects of escin on inflammatory markers in patients with chronic venous insufficiency. Results indicated a significant reduction in swelling and pain after treatment with escin-containing formulations .
Study 2: Anticancer Activity
In vitro studies have demonstrated that triterpenoid saponins can inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Study 3: Cardiovascular Health
A clinical trial assessed the impact of horse chestnut extract on patients with chronic venous insufficiency. Participants showed improved symptoms and reduced inflammatory markers after treatment .
Comparative Analysis of Triterpenoid Saponins
| Compound | Source | Biological Activity |
|---|---|---|
| Escin | Aesculus hippocastanum | Anti-inflammatory; improves circulation |
| Betulinic acid | Betula spp. | Anticancer; antiviral |
| Glycyrrhizin | Glycyrrhiza glabra | Antiviral; anti-inflammatory |
Q & A
Basic: What spectroscopic and chromatographic methods are essential for characterizing the glycosidic linkages and acyloxy groups in this compound?
Answer:
The compound’s structural complexity requires a multi-technique approach:
- NMR Spectroscopy : 1D H and C NMR identify functional groups (e.g., acetyloxy, hydroxymethyl) and glycosidic linkages. 2D techniques (COSY, HSQC, HMBC) resolve stereochemistry and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) fragments the molecule to validate substituent positions .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable, critical for validating stereochemical assignments .
- HPLC with Evaporative Light Scattering Detection (ELSD) : Monitors purity and isolates stereoisomers during synthesis .
Advanced: How can researchers resolve conflicting stereochemical data between NMR-derived NOE correlations and X-ray crystallography results?
Answer:
Contradictions arise due to dynamic conformers in solution versus static crystal structures. Methodological strategies include:
- Variable Temperature NMR : Assesses conformational flexibility by observing NOE changes at different temperatures .
- DFT Calculations : Compares theoretical NMR chemical shifts (using density functional theory) with experimental data to identify the most stable conformer .
- Complementary Crystallization Solvents : Co-crystallization with chiral auxiliaries may stabilize specific conformers for X-ray analysis .
- Correlation with Synthetic Intermediates : Validate intermediates’ stereochemistry stepwise to isolate discrepancies .
Advanced: What strategies address stereochemical control during the multi-step synthesis of this compound?
Answer:
Stereochemical challenges arise from multiple chiral centers and glycosylation steps. Key approaches:
- Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce stereoselectivity in critical steps like acyloxy formation .
- Protecting Group Strategy : Temporarily block reactive hydroxyls to direct regioselective glycosylation (e.g., tert-butyldimethylsilyl for primary alcohols) .
- Kinetic vs. Thermodynamic Control : Optimize reaction conditions (temperature, solvent) to favor desired stereoisomers during cyclization .
- In-line Monitoring : Use microreactors with real-time FTIR to adjust parameters dynamically during unstable intermediate formation .
Basic: Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
Prioritize target-agnostic assays to assess broad bioactivity:
- Enzyme Inhibition Screens : Test against hydrolases or transferases due to the compound’s triterpenoid core, which often interacts with lipid-modifying enzymes .
- Cell-Based Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, given structural similarities to cytotoxic triterpenoids .
- Surface Plasmon Resonance (SPR) : Screen for binding affinity to proteins involved in inflammation (e.g., COX-2) .
- Zebrafish Embryo Models : Assess developmental toxicity and bioavailability in a vertebrate model .
Advanced: How can factorial design optimize the extraction or synthesis yield of this compound?
Answer:
Factorial design systematically evaluates interactions between variables:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Surface Methodology (RSM) : Models non-linear relationships to identify optimal conditions (e.g., maximizing glycosylation efficiency) .
- High-Throughput Screening (HTS) : Use automated platforms to test 96-well plate arrays of reaction conditions, reducing resource expenditure .
- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent variation) to ensure reproducibility under scaled conditions .
Advanced: How should this compound be integrated into a theoretical framework for studying triterpenoid biosynthesis?
Answer:
Link empirical data to biosynthetic hypotheses:
- Isotopic Labeling : Use C-labeled precursors in feeding studies to trace incorporation into the triterpenoid backbone, identifying key enzymatic steps .
- Comparative Metabolomics : Analyze mutant strains of triterpenoid-producing organisms (e.g., Boswellia spp.) to correlate compound abundance with gene expression .
- Docking Studies : Model interactions between the compound and putative biosynthetic enzymes (e.g., oxidosqualene cyclases) to predict substrate specificity .
- Evolutionary Analysis : Map structural features against phylogenetic trees of triterpenoid-producing species to infer evolutionary conservation .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
Leverage cheminformatics platforms:
- PubChem : Validate molecular weight and stereochemical descriptors .
- MarvinSketch : Draw and optimize 3D conformers for property prediction (e.g., logP, solubility) .
- SwissADME : Predict bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Gaussian Software : Calculate electrostatic potential surfaces to anticipate reactivity (e.g., nucleophilic acyloxy groups) .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Answer:
Contradictory bioactivity data may stem from impurities or aggregation:
- Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates; add detergents (e.g., 0.01% Tween-20) to disrupt non-specific interactions .
- Strict Purity Criteria : Enforce ≥95% purity (via HPLC-ELSD) and confirm absence of endotoxins (LAL assay) .
- Orthogonal Assays : Validate hits using both biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell migration) readouts .
- Open Science Repositories : Share raw data and protocols via platforms like Zenodo to enable cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
